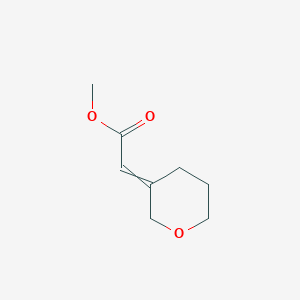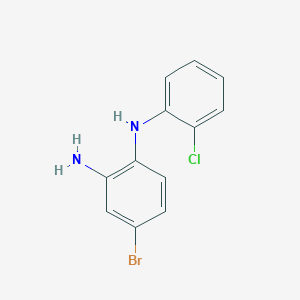
4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine is an organic compound with the molecular formula C12H10BrClN2. It is a derivative of benzene, featuring both bromine and chlorine substituents, which makes it a valuable intermediate in organic synthesis and various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-N-(2-chlorophenyl)benzene-1,2-diamine using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually involve maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to obtain high yields and purity of the final product .
化学反応の分析
Types of Reactions
4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under conditions that favor nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines .
科学的研究の応用
4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine has several scientific research applications:
作用機序
The mechanism of action of 4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .
類似化合物との比較
Similar Compounds
4-bromo-1,2-diaminobenzene: Similar in structure but lacks the chlorine substituent.
4-bromo-N1-methyl-benzene-1,2-diamine dihydrochloride: Contains a methyl group instead of the 2-chlorophenyl group.
4-bromo-1-chloro-2-(trifluoromethyl)benzene: Features a trifluoromethyl group instead of the 2-chlorophenyl group.
特性
分子式 |
C12H10BrClN2 |
|---|---|
分子量 |
297.58 g/mol |
IUPAC名 |
4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H10BrClN2/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7,16H,15H2 |
InChIキー |
ZHDDEICEOYBCHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)Br)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


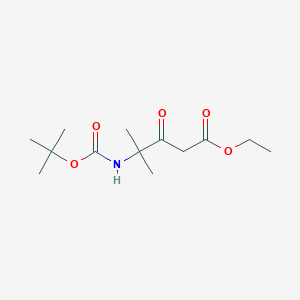
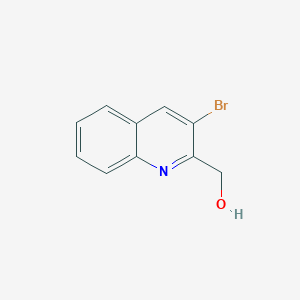


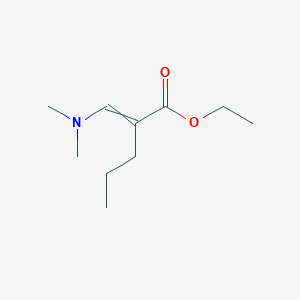


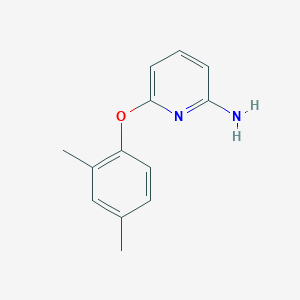
![(8aS)-N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide](/img/structure/B13898176.png)
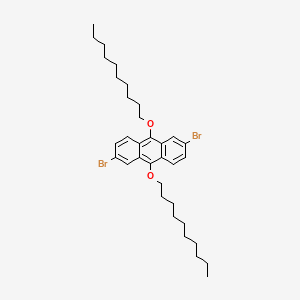
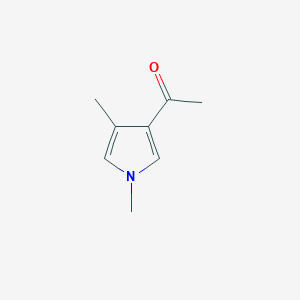
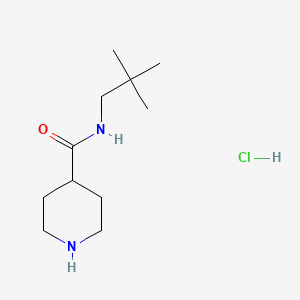
![tert-butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13898192.png)
